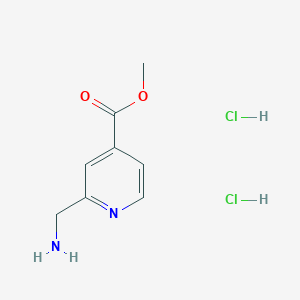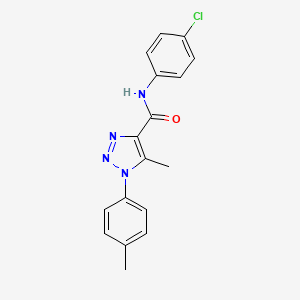![molecular formula C20H16F2N4O2S B2946300 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2319923-11-8](/img/structure/B2946300.png)
6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its complex structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:
Formation of 3-(2-fluorophenyl)-1,2,4-oxadiazole: : This intermediate can be synthesized through the reaction of 2-fluorobenzoyl chloride with amidoxime in the presence of a base.
Synthesis of 2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propylquinazolin-4-one: : This step involves the reaction of the 3-(2-fluorophenyl)-1,2,4-oxadiazole intermediate with a thiol-containing quinazoline derivative, followed by further functionalization to introduce the 6-fluoro group.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of robust and efficient catalytic systems, solvent recovery processes, and continuous flow techniques to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially involving the sulfur atom in the sulfanyl group.
Reduction: : Reduction reactions might target the oxadiazole ring or the carbonyl group in the quinazolinone structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents for nucleophilic substitution or organometallic reagents for electrophilic substitution.
Major Products
Depending on the reaction type, the major products can include oxidized forms of the original compound, reduced analogs, or substituted derivatives with varying functional groups replacing the original substituents.
科学研究应用
Chemistry
In chemistry, this compound serves as a model for studying complex synthetic methodologies and reaction mechanisms. It helps researchers understand the reactivity of multi-functional molecules and develop new synthetic routes for related compounds.
Biology
Biologically, it might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development studies.
Medicine
In medicine, compounds like this are explored for their potential therapeutic applications. Its unique structure could offer new avenues for developing treatments for various diseases, particularly if it shows activity against specific molecular targets.
Industry
In the industrial sector, this compound might be utilized as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds interact with proteins or enzymes, altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing pathways such as signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
6-Fluoroquinazoline derivatives: : Compounds with similar quinazoline cores but different substituents.
1,2,4-Oxadiazole derivatives: : Molecules containing the oxadiazole ring with various functional groups.
Fluorinated aromatic compounds: : Structures featuring aromatic rings with fluorine substitutions.
Uniqueness
What sets 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one apart is its combination of these structural motifs, which can lead to unique chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various scientific investigations.
What do you think? Is this compound as fascinating to you as it is to me?
属性
IUPAC Name |
6-fluoro-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)14-10-12(21)7-8-16(14)23-20(26)29-11-17-24-18(25-28-17)13-5-3-4-6-15(13)22/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBBCQQPSALPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)
amine](/img/structure/B2946218.png)
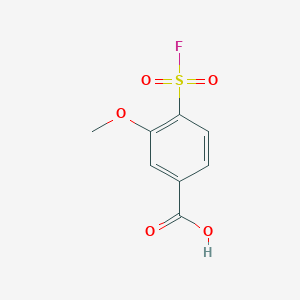
![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)
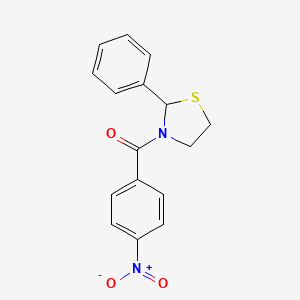
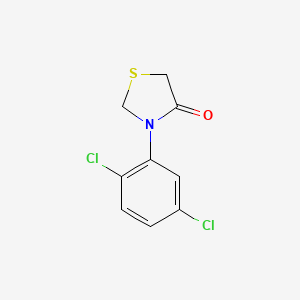
![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)
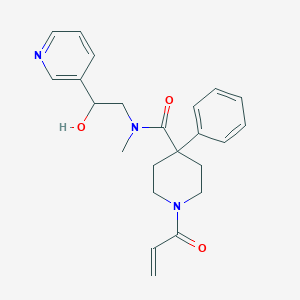
![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2946231.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
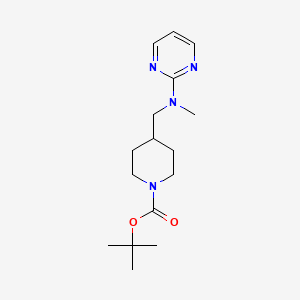
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)
